molecular formula C7H13N3 B1280936 3-sec-Butyl-1H-pyrazol-5-amine CAS No. 56367-25-0

3-sec-Butyl-1H-pyrazol-5-amine

Cat. No. B1280936
CAS RN: 56367-25-0
M. Wt: 139.2 g/mol
InChI Key: HGIUJMQEDPSCJR-UHFFFAOYSA-N
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Description

“3-sec-Butyl-1H-pyrazol-5-amine”, also known as MRS38181, is a pyrazole compound that has gained significant attention in recent years due to its promising biological properties. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 5-amino-pyrazoles, such as “3-sec-Butyl-1H-pyrazol-5-amine”, often involves the reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . An ambient-temperature synthesis of N-pyrazolyl imine was reported through an uncatalyzed condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in the presence of magnesium sulfate as a drying agent .


Molecular Structure Analysis

The molecular formula of “3-sec-Butyl-1H-pyrazol-5-amine” is C7H13N3 . The SMILES string is NC1=CC©=NN1C©CC .


Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .

Scientific Research Applications

Synthesis and Characterization

  • 3-sec-Butyl-1H-pyrazol-5-amine derivatives are synthesized through various chemical processes. For example, efficient one-pot synthesis methods and solvent-free reactions have been developed for related pyrazole compounds, highlighting their adaptability in organic synthesis (Becerra et al., 2021), (Law et al., 2019).

Structural Analysis

  • These compounds are often characterized using techniques like X-ray diffraction, FT-IR, UV-Vis, NMR spectroscopy, and more, providing insight into their molecular structure and properties (Xu et al., 2009), (Tamer et al., 2016).

Catalysis and Polymerization

  • Pyrazole derivatives, including those similar to 3-sec-Butyl-1H-pyrazol-5-amine, have been used as catalysts in various reactions, like the copolymerization of CO2 and cyclohexene oxide. This demonstrates their potential in green chemistry and industrial applications (Matiwane et al., 2020).

Pharmaceutical Research

  • Some pyrazole derivatives show potential in pharmaceutical research, particularly in the development of antitumor drugs. This suggests a possible application area for 3-sec-Butyl-1H-pyrazol-5-amine in medicinal chemistry (Ma et al., 2020).

Safety And Hazards

While specific safety and hazard information for “3-sec-Butyl-1H-pyrazol-5-amine” is not available, it’s important to handle such chemicals with care. Always wear personal protective equipment, avoid contact with skin and eyes, and use only in a well-ventilated area .

properties

IUPAC Name

5-butan-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-5(2)6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIUJMQEDPSCJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480564
Record name 3-sec-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-sec-Butyl-1H-pyrazol-5-amine

CAS RN

56367-25-0
Record name 3-sec-Butyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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